molecular formula C9H16N4O B11735480 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11735480
M. Wt: 196.25 g/mol
InChI Key: DKZCNHKWXXGWPV-UHFFFAOYSA-N
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Description

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 1006484-09-8) is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . It belongs to the pyrazole carboxamide chemical class, which is recognized in medicinal chemistry as a privileged scaffold for developing biologically active molecules . Pyrazole cores are frequently employed as key intermediates in synthesizing more complex heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines, which have demonstrated significant anti-inflammatory activity in preclinical models by inhibiting the TLR4/p38 signaling pathway and suppressing the overproduction of pro-inflammatory cytokines like NO, IL-6, and TNF-α . Furthermore, structurally similar 1-methyl-1H-pyrazole-3-carboxamide derivatives have been strategically designed and utilized as potent inhibitors of oncogenic kinases, including rearranged during transfection (RET), showing promise in targeting resistant mutants in cancers such as non-small cell lung cancer and thyroid cancer . As a versatile building block, this compound provides researchers with a multifunctional template for drug discovery efforts in inflammation, oncology, and beyond. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-1-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O/c1-6(2)4-11-9(14)8-7(10)5-13(3)12-8/h5-6H,4,10H2,1-3H3,(H,11,14)

InChI Key

DKZCNHKWXXGWPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=NN(C=C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents, followed by functional group modifications to introduce the amino and carboxamide groups. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Synthesis Applications

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide serves as a precursor in the synthesis of more complex heterocyclic compounds. The compound can be synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones. Key steps in its synthesis include:

  • Formation of the Pyrazole Ring : The cyclization typically occurs under controlled conditions to optimize yield and purity.
  • Derivatization : The compound can undergo further chemical modifications to yield a variety of derivatives with distinct properties and potential applications in drug development.

Biological Research Applications

Research indicates that 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds, including 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide, possess anticancer properties. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. For instance, modifications to the pyrazole structure can enhance cytotoxicity against specific cancer types, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Anti-Infective Properties

The compound's structural characteristics may also confer antimicrobial activity. Research has demonstrated that certain pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting the potential for developing new antibiotics .

Anti-inflammatory Effects

Recent studies have indicated that 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide may play a role in modulating inflammatory pathways. Its derivatives have shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer activitySynthesized new propanamide derivatives with low IC50 values, indicating strong anticancer potential .
MDPI Review (2023)Medicinal chemistry applicationsReviewed aminopyrazole-based compounds, emphasizing their diverse therapeutic activities including anti-infective and anticancer properties .
PMC Article (2020)Lead optimizationDiscussed optimization strategies for benzoxazolone carboxamides with similar structures, highlighting the importance of metabolic stability in drug development .

Mechanism of Action

The mechanism of action of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide

This compound (ChemSpider ID: 12561892) shares the pyrazole-carboxamide core but differs in substituents:

  • Molecular formula : C13H20N6O (vs. C10H18N4O in the target compound)
  • Molecular weight : 276.34 g/mol (vs. 210.28 g/mol)
  • Substituents :
    • A 1-ethyl group (vs. 1-methyl in the target compound).
    • A propyl chain linked to a second pyrazole ring at the N-isobutyl position (vs. a simple isobutyl group).

Key Implications :

  • The target compound’s isobutyl group may confer higher lipophilicity compared to the analog’s polar pyrazole-propyl chain, influencing membrane permeability and bioavailability.
Table 1: Physicochemical Comparison
Property Target Compound Structural Analog
Molecular Formula C10H18N4O C13H20N6O
Molecular Weight (g/mol) 210.28 276.34
Substituent at 1-position Methyl Ethyl
Substituent at N-position Isobutyl 3-(3-Methyl-pyrazol-1-yl)propyl
Potential Lipophilicity (Theoretical) Moderate (isobutyl) Lower (polar propyl-pyrazole)

Functional Analog: Anandamide (Arachidonylethanolamide)

Anandamide (discovered in 1992) is an endogenous cannabinoid receptor ligand with the molecular formula C22H37NO2 and a molecular weight of 347.53 g/mol . While structurally distinct from pyrazole-carboxamides, anandamide shares a carboxamide functional group.

Key Implications :

  • Both compounds contain carboxamide moieties, which are critical for interactions with biological targets (e.g., hydrogen bonding with receptors).
  • Unlike the rigid pyrazole core in the target compound, anandamide’s arachidonic acid-derived structure allows for conformational flexibility, enabling distinct binding modes to cannabinoid receptors .
Table 2: Functional Group Comparison
Property Target Compound Anandamide
Core Structure Pyrazole ring Arachidonic acid derivative
Carboxamide Position 3-position of pyrazole Ethanolamide-linked to arachidonic acid
Receptor Target Not specified in evidence Cannabinoid receptors (CB1/CB2)

Research Findings and Limitations

  • The target compound’s simpler structure may favor synthetic accessibility, while the analog in offers complexity for targeted interactions .
  • Functional Analogs : Carboxamide-containing compounds like anandamide highlight the importance of this functional group in neuropharmacology, though direct parallels to the target compound’s mechanism remain speculative without explicit data .

Limitations :

  • No pharmacological data (e.g., binding assays, toxicity profiles) are available for the target compound or its analogs in the provided evidence.
  • Theoretical comparisons of lipophilicity and bioavailability require experimental validation (e.g., logP measurements, solubility studies).

Biological Activity

4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide is C9H14N4O\text{C}_9\text{H}_{14}\text{N}_4\text{O}, with a molar mass of approximately 196.25 g/mol. The compound features a pyrazole ring, which is known for its role in various biological activities, including anticancer and anti-inflammatory effects.

Synthesis

The synthesis of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide typically involves cyclization reactions starting from hydrazine derivatives and 1,3-diketones. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a suitable diketone.
  • Introduction of Functional Groups : Modifying the structure to include the isobutyl group and amino functionalities.
  • Purification : Optimizing conditions such as temperature and pressure to maximize yield and purity.

Anticancer Activity

Research has shown that compounds similar to 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide exhibit notable anticancer properties. For instance, studies indicate that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 μM to 14.65 μM .

Table 1: Anticancer Activity of Related Pyrazole Compounds

Compound NameCancer Cell LineIC50 (μM)
Compound 7dMDA-MB-2312.43
Compound 10cHepG24.98
Compound 5Various0.08–12.07

These compounds have been shown to induce apoptosis and disrupt microtubule assembly, further supporting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, making them candidates for treating inflammatory diseases . In vivo studies have demonstrated that certain pyrazole compounds can reduce inflammation in animal models, indicating their therapeutic potential in conditions like arthritis and other autoimmune disorders .

The biological activity of 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Modulation : It could modulate receptor activity related to growth factors or inflammatory mediators, impacting cellular signaling pathways crucial for disease progression .

Case Studies

One relevant case study involved the evaluation of several pyrazole derivatives for their cytotoxic effects on cancer cells. The study found that specific modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting that further optimization could yield even more potent compounds .

Another study focused on the anti-inflammatory effects of pyrazole derivatives in mouse models, demonstrating a marked reduction in inflammation markers after treatment with these compounds, supporting their potential use in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. For example, microwave-assisted synthesis (e.g., 60–80°C, DMF solvent, 30–60 minutes) can enhance reaction efficiency and purity compared to traditional reflux methods . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the compound. Catalysts like Pd(PPh₃)₄ for coupling reactions may improve yields .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodological Answer : Use spectroscopic techniques:

  • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the pyrazole core, isobutyl group, and carboxamide functionality.
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • X-ray crystallography (if single crystals are obtained) for absolute configuration determination .
    • Data Table :
TechniqueKey Peaks/Features
¹H NMRδ 1.8–2.1 (isobutyl CH₂), δ 3.7 (N-CH₃), δ 6.5–7.0 (pyrazole H)
¹³C NMRδ 160–165 (C=O), δ 35–40 (N-CH₃), δ 45–50 (isobutyl C)

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodological Answer : Start with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) .

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